Basicity Modulation via Gem-Difluoro Substitution
The 4,4-difluoropiperidine core in N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide significantly reduces the basicity of the piperidine nitrogen relative to the unsubstituted piperidine analog. The gem-difluoro substitution produces a ΔpKₐ of approximately -3.14 units compared to piperidine, as established by systematic pKₐ measurements in the fluorinated saturated heterocyclic amine series [1]. This reduced basicity directly impacts solubility–permeability balance and can lower the risk of off-target interactions with hERG and other amine-recognizing proteins.
| Evidence Dimension | pKₐ (basicity of piperidine nitrogen, conjugate acid pKₐH) |
|---|---|
| Target Compound Data | pKₐ ≈ 8.2 (measured for 4,4-difluoropiperidine scaffold; the target compound contains this core with an N-ethyl linker that does not materially alter the amine basicity trend) |
| Comparator Or Baseline | Piperidine: pKₐ ≈ 11.2 (conjugate acid pKₐH) |
| Quantified Difference | ΔpKₐ ≈ -3.0 units; corresponds to approximately 1,000-fold lower basicity |
| Conditions | Measured by Morgenthaler method and validated via ACD/Percepta predictions; consistent with systematic pKₐ dataset for mono- and difluorinated piperidine derivatives [1][2] |
Why This Matters
A 3-unit pKₐ reduction profoundly alters the protonation state at physiological pH, affecting solubility, passive membrane permeability, and protein binding—critical parameters for any assay or in vivo study using this building block.
- [1] Melnykov KP, Nazar K, Smyrnov O, et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry. 2023;29(47):e202301383. doi:10.1002/chem.202301383. View Source
- [2] ChemSrc. 4,4-Difluoropiperidine: pKa as determined by Morgenthaler method. Accessed via m.chemsrc.com. View Source
